molecular formula C15H13F2NO2 B11021937 N-(3,4-difluorophenyl)-2-(4-methoxyphenyl)acetamide

N-(3,4-difluorophenyl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B11021937
M. Wt: 277.27 g/mol
InChI Key: QYYMLFILCGOMFN-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2-(4-methoxyphenyl)acetamide: is an organic compound characterized by the presence of both difluorophenyl and methoxyphenyl groups attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-2-(4-methoxyphenyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-difluoroaniline and 4-methoxybenzoyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction.

    Procedure: The 3,4-difluoroaniline is reacted with 4-methoxybenzoyl chloride in an appropriate solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

N-(3,4-difluorophenyl)-2-(4-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-difluorophenyl)-2-(4-methoxyphenyl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both difluorophenyl and methoxyphenyl groups enhances its reactivity and potential for diverse applications compared to similar compounds.

Properties

Molecular Formula

C15H13F2NO2

Molecular Weight

277.27 g/mol

IUPAC Name

N-(3,4-difluorophenyl)-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C15H13F2NO2/c1-20-12-5-2-10(3-6-12)8-15(19)18-11-4-7-13(16)14(17)9-11/h2-7,9H,8H2,1H3,(H,18,19)

InChI Key

QYYMLFILCGOMFN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)F)F

Origin of Product

United States

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